molecular formula C11H11NO2S B555701 (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid CAS No. 72120-71-9

(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid

Cat. No. B555701
CAS RN: 72120-71-9
M. Wt: 221.28 g/mol
InChI Key: GAUUPDQWKHTCAX-VIFPVBQESA-N
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Description

“(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid” is a compound that contains an amino acid backbone with a benzo[b]thiophene moiety. Benzo[b]thiophene is a polycyclic aromatic compound that is made up of a fused benzene and thiophene ring12. The “(S)” denotes the stereochemistry of the amino acid, indicating that it is in the S (sinister, from Latin, meaning left) configuration.



Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a suitable benzo[b]thiophene derivative with an amino acid precursor. However, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis3.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[b]thiophene moiety, an aromatic system containing a sulfur atom, and the amino acid moiety, which contains an amino group (-NH2) and a carboxylic acid group (-COOH)12.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino and carboxylic acid groups could participate in various reactions typical of these functional groups. The benzo[b]thiophene moiety could also undergo electrophilic aromatic substitution reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar functional groups (amino and carboxylic acid) would likely make this compound relatively polar and potentially soluble in polar solvents2.


Scientific Research Applications

Synthesis and Transformation

  • (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid and related compounds have been synthesized and transformed into various derivatives, including tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines and hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines, demonstrating its potential in creating diverse chemical structures (El-Ahl, Ismail, & Amer, 2003).

DNA Binding and Antiproliferative Activity

  • Novel Pt(II)-complexes with an L-alanyl-based ligand, including (S)-2-amino-3-(benzo[b]thiophen-3-yl)propanoic acid, have been synthesized. These complexes demonstrated the ability to bind DNA and exhibited moderate antiproliferative activity against cancer cells, highlighting their potential use in cancer therapy (Riccardi et al., 2019).

Pharmaceutical Research

  • In pharmaceutical research, the compound has been used as a benzo[b]thiophen analogue of tryptophan, exploring its potential in pharmacology and drug development (Chapman, Scrowston, & Westwood, 1969).

Fluorescence Derivatisation

Synthesis of Novel Compounds

  • It has also been involved in the efficient synthesis of novel compounds, such as 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles, contributing to the development of new chemical entities (Sabnis & Rangnekar, 1990).

Antimicrobial Activity

  • Derivatives of (S)-2-amino-3-(benzo[b]thiophen-3-yl)propanoic acid have shown good antimicrobial activity against various bacterial strains, indicating its importance in the development of new antibacterial agents (Mickevičienė et al., 2015).

Improved Synthesis Methods

  • Improved synthesis methods have been developed for racemic 2-amino-3-(heteroaryl)propanoic acids, including those with a thiophene nucleus, demonstrating advances in synthetic techniques for this compound (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate personal protective equipment and used in a manner that minimizes risk4.


Future Directions

The study of benzo[b]thiophene derivatives and their potential biological activities is an active area of research. This particular compound, with its combination of an amino acid and a benzo[b]thiophene moiety, could be of interest in the development of new pharmaceuticals or bioactive compounds3.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUPDQWKHTCAX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173235
Record name 3-(3-Benzo(b)thienyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid

CAS RN

72120-71-9, 1956-23-6
Record name (αS)-α-Aminobenzo[b]thiophene-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72120-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Benzo(b)thienyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Benzo(b)thienyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MF Wempe, P Jutabha, V Kumar, JA Fisher… - Medical Research …, 2019 - esmed.org
Abstract System L amino acid transporters are a member of the Solute Carrier transporter Family (SLC). L-Amino acid transporter 1 (LAT1) belong to SLC7 and requires the heavy …
Number of citations: 5 esmed.org

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